2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide, commonly referred to as Ioglucomide, is a synthetic compound classified as a nonionic x-ray contrast medium. It is primarily utilized in medical imaging techniques such as myelography due to its ability to enhance the visibility of internal structures. This compound was patented by Mallinckrodt, Inc. and is recognized for its low toxicity and effectiveness in providing clear imaging results during diagnostic procedures.
The synthesis of Ioglucomide involves a multi-step process that typically includes the reaction of 2,4,6-triiodoaniline with derivatives of D-gluconic acid. The technical details of this synthesis often require specific solvents and catalysts to facilitate the formation of gluconamide bonds. Key steps in the synthesis may include:
The molecular formula for Ioglucomide is , with a molecular weight of approximately 899.2 g/mol. The structure features a complex arrangement that includes multiple hydroxyl groups and iodine atoms, which contribute to its properties as a contrast agent. The InChI representation for this compound is:
This structure allows for effective interaction with x-rays, enhancing imaging quality during medical procedures .
Ioglucomide can undergo various chemical reactions that are significant in both laboratory and clinical settings:
The mechanism of action for Ioglucomide primarily revolves around its role as a contrast agent in medical imaging. When administered during procedures like myelography:
The pharmacokinetics involve rapid distribution within the vascular system followed by gradual excretion through renal pathways.
Ioglucomide exhibits several notable physical and chemical properties:
These properties make it suitable for use in various medical applications where stability and solubility are crucial .
Ioglucomide has several significant applications across different fields:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8